![molecular formula C21H23N3O4 B15292531 (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinylidene group and a dihydroimidazo2,1-bbenzazepine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the dihydroimidazo2,1-bbenzazepine core through a cyclization reactionThe final step involves the addition of the (E)-but-2-enedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylidene group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine shares similarities with other compounds containing piperidinylidene and dihydroimidazo2,1-bbenzazepine moieties.
- (-)-carvone : A natural compound with similar structural features, used in sustainable agriculture .
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C21H23N3O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-2-4-15-13(3-1)7-11-20-12-10-19-17(20)16(15)14-5-8-18-9-6-14;5-3(6)1-2-4(7)8/h1-4,10,12,18H,5-9,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
CPQSQHVJFMXJCV-WLHGVMLRSA-N |
SMILES isomérico |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
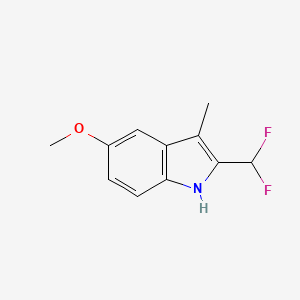
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
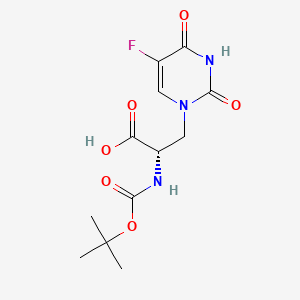
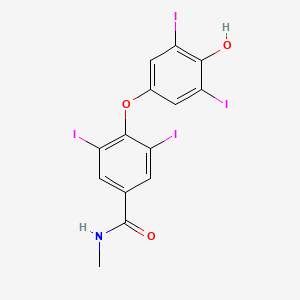
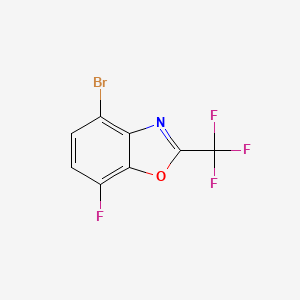
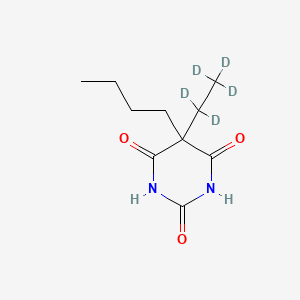
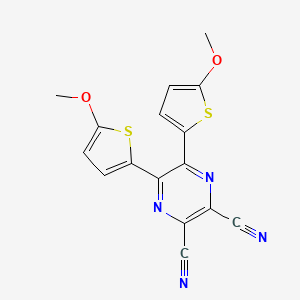
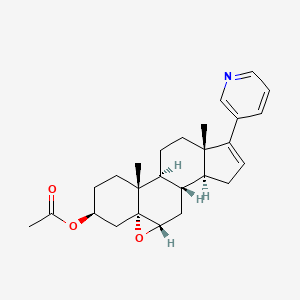



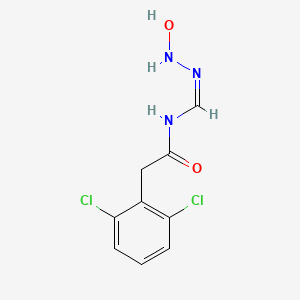
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
